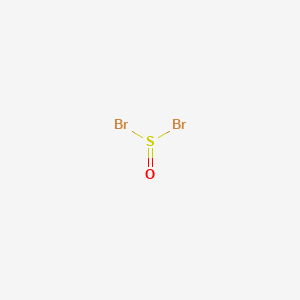

Thionyl bromide

Übersicht

Beschreibung

Thionyl bromide is a chemical compound with the formula SOBr₂. It is a colorless liquid that is less stable and less widely used than its chloride analogue, thionyl chloride. This compound is known for its ability to convert alcohols to alkyl bromides and can be used for brominations of certain α,β-unsaturated carbonyl compounds .

Vorbereitungsmethoden

Thionyl bromide is typically prepared by the action of hydrogen bromide on thionyl chloride. This reaction is characteristic of a stronger acid being converted to a weaker acid:

SOCl2+2HBr→SOBr2+2HCl

This method is commonly used in laboratories due to its simplicity and efficiency .

Analyse Chemischer Reaktionen

Reaction with Alcohols to Form Alkyl Bromides

Thionyl bromide converts primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism . The reaction proceeds through two steps:

-

Formation of a bromosulfite intermediate : The alcohol's hydroxyl group attacks the electrophilic sulfur atom, displacing a bromide ion and forming an intermediate bromosulfite ester (ROSOBr).

-

Backside attack by bromide : The bromide ion acts as a nucleophile, displacing the ROSOBr group in an Sₙ2 reaction, yielding the alkyl bromide and sulfur dioxide (SO₂) as a byproduct.

Example :

-

Butan-2-ol reacts with SOBr₂ to form 2-bromobutane in 75% yield under optimized conditions .

-

Stereochemical inversion occurs at the carbon center due to the Sₙ2 mechanism .

Limitations :

-

Tertiary alcohols react via an Sₙ1 mechanism due to carbocation stability.

-

Pyridine cannot be used as a base (unlike with SOCl₂) because it forms unreactive salts with SOBr₂ .

Reaction with Carboxylic Acids to Form Acyl Bromides

This compound converts carboxylic acids (RCOOH) to acyl bromides (RCOBr):

The mechanism involves nucleophilic attack by the carbonyl oxygen on sulfur, followed by bromide displacement. This reaction is less efficient than its chloride analogue due to competing side reactions .

Reaction with Phenols to Form Polybrominated Phenols

This compound brominates aromatic rings under specific conditions:

-

Phenol reacts with SOBr₂ to yield 2,4-dibromophenol in 85% yield , accompanied by HBr and SO₂ evolution .

-

Tropolone forms 3,7-dibromotropolone in 45% yield via electrophilic aromatic substitution .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Phenol | 2,4-Dibromophenol | 85% | Room temperature |

| Tropolone | 3,7-Dibromotropolone | 45% | Reflux in benzene |

Hydrolysis Reaction

SOBr₂ reacts violently with water, producing hydrogen bromide (HBr) and sulfur dioxide (SO₂) :

This exothermic reaction necessitates careful handling to avoid exposure to toxic gases .

Reaction with α,β-Unsaturated Carbonyl Compounds

This compound selectively brominates the α-position of α,β-unsaturated carbonyl compounds (e.g., enones), forming α-brominated derivatives. This reactivity is attributed to the electrophilic nature of SOBr₂ .

Comparative Analysis: this compound vs. Thionyl Chloride

Key Research Findings

-

Efficiency in Alkyl Bromide Synthesis : Frazer & Gerrard (1955) demonstrated that SOBr₂ achieves 75% yield for 2-bromobutane synthesis, compared to >90% with SOCl₂ for analogous chlorides .

-

Mechanistic Divergence : Unlike SOCl₂, SOBr₂ forms a tribromide ion (Br₃⁻) in situ, leading to redox side reactions that reduce efficiency .

-

Safety Hazards : SOBr₂ hydrolysis releases corrosive HBr and SO₂, necessitating strict containment measures .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Thionyl bromide is extensively used in organic chemistry for the following purposes:

- Bromination of Alcohols : It effectively converts alcohols into alkyl bromides through a substitution reaction. This transformation is crucial for synthesizing various organic compounds, as alkyl bromides serve as versatile intermediates in further chemical reactions .

- Bromination of α,β-Unsaturated Carbonyl Compounds : The compound facilitates the bromination process of α,β-unsaturated carbonyl compounds, enhancing the reactivity of these substrates in subsequent reactions .

Table 1: Key Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type |

|---|---|---|

| Substitution Reaction | Alcohols | Alkyl Bromides |

| Bromination | α,β-Unsaturated Carbonyl Compounds | Brominated Products |

Biochemical Applications

This compound plays a significant role in biochemical research:

- Synthesis of Antiviral Compounds : Research indicates that derivatives synthesized using this compound exhibit antiviral activity, making it valuable in pharmaceutical development.

- Interaction with Biomolecules : The compound interacts with various biomolecules, influencing metabolic pathways by altering the chemical structure of substrates involved in cellular processes.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in several industrial contexts:

- Production of Specialty Chemicals : It serves as a reagent in the synthesis of complex organic molecules and is utilized in the study of reaction mechanisms involving bromine atoms .

- Rubber Vulcanization and Agricultural Chemicals : this compound is also employed in rubber vulcanization processes and as a component in agricultural chemicals for soil treatment and fungicidal applications .

Safety and Handling Considerations

This compound is classified as a hazardous material due to its corrosive nature and reactivity with water. Proper safety measures must be adhered to when handling this compound:

- Personal Protective Equipment : Users should wear appropriate protective gear to prevent skin and eye contact.

- Storage Conditions : It should be stored away from moisture and incompatible substances to prevent hazardous reactions .

Case Study 1: Synthesis of Antiviral Compounds

Research has demonstrated that this compound can be used to synthesize compounds that show antiviral properties. This application highlights its potential role in developing new therapeutic agents.

Case Study 2: Organic Synthesis Techniques

A study focused on optimizing the use of this compound for converting alcohols to alkyl bromides revealed insights into reaction conditions that maximize yield and purity. The findings emphasize the importance of controlling environmental factors during synthesis.

Wirkmechanismus

Thionyl bromide exerts its effects primarily through substitution reactions. When it reacts with alcohols, it converts them into alkyl bromides via an S_N2 mechanism. This involves the nucleophilic attack of the bromide ion on the carbon atom bonded to the hydroxyl group, resulting in the displacement of the hydroxyl group and formation of the alkyl bromide .

Vergleich Mit ähnlichen Verbindungen

Thionyl bromide is similar to other halogenated thionyl compounds, such as thionyl chloride (SOCl₂) and oxalyl bromide. it is less stable and less widely used than thionyl chloride. Thionyl chloride is more commonly used in organic synthesis due to its greater stability and reactivity. Other similar compounds include phosphorus tribromide (PBr₃) and sulfuryl chloride (SO₂Cl₂), which are also used as halogenating agents in organic synthesis .

Biologische Aktivität

Thionyl bromide (SOBr) is an inorganic compound that has garnered attention in both synthetic chemistry and biological applications. While it is primarily recognized for its role as a reagent in organic synthesis, its biological activity is less documented. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, properties, and potential applications.

This compound is synthesized through the reaction of thionyl chloride with hydrogen bromide:

This compound is characterized by its relatively low stability compared to thionyl chloride, making it more reactive in certain conditions. It has a melting point of −52 °C and a boiling point of approximately 48 °C at reduced pressure .

Biological Activity

1. Mechanism of Action

This compound acts primarily as a brominating agent, converting alcohols into alkyl bromides and carboxylic acids into acyl bromides. This reactivity allows it to participate in various biochemical pathways, although its direct biological effects are not extensively studied. The hydrolysis of this compound in aqueous environments produces sulfur dioxide and hydrogen bromide, both of which can have toxic effects on biological systems .

2. Applications in Organic Synthesis

This compound's utility in organic chemistry extends to its application in the synthesis of biologically active compounds. It has been employed in the preparation of various pharmaceuticals, including those targeting cancer and other diseases. For instance, studies indicate that compounds synthesized using this compound exhibit significant biological activities, such as antiviral properties .

Case Studies

Case Study 1: Synthesis of Antiviral Compounds

Research has shown that derivatives synthesized from this compound demonstrate antiviral activity. For example, certain substituted quinoline derivatives showed promising results against viral infections with minimal cytotoxicity. The structure-activity relationship (SAR) studies indicated that modifications influenced the compounds' efficacy significantly .

Case Study 2: Environmental Impact and Toxicity

The environmental implications of this compound usage have also been evaluated. Its decomposition products, particularly sulfur dioxide and hydrogen bromide, pose risks to both human health and ecological systems. Research highlights the importance of handling this compound with caution due to its potential for harmful effects upon release into the environment .

Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | This compound effectively converts alcohols to alkyl bromides | Significant for synthetic pathways in drug development |

| Study B | Hydrolysis leads to toxic byproducts | Impacts on human health and environmental safety |

| Study C | Derivatives show antiviral properties | Low cytotoxicity with effective inhibition rates |

Eigenschaften

InChI |

InChI=1S/Br2OS/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXJVQOXRXOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SOBr2, Br2OS | |

| Record name | Thionyl bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060143 | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow liquid; [Merck Index] Red-brown fuming liquid with an acrid irritating odor; [Alfa Aesar MSDS] | |

| Record name | Thionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-16-4 | |

| Record name | Thionyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionyl dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6CU78B13T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.